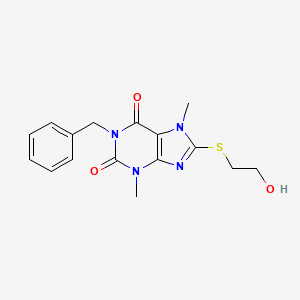

1-benzyl-8-((2-hydroxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

1-Benzyl-8-((2-hydroxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative characterized by distinct substitutions at the N1, N3, N7, and C8 positions. The N1 position is substituted with a benzyl group, while methyl groups occupy N3 and N6. The C8 position features a (2-hydroxyethyl)thio moiety, which confers unique physicochemical and biological properties. This compound belongs to a broader class of xanthine derivatives, which are frequently explored for their receptor-binding affinities and enzyme inhibitory activities .

The 3,7-dimethyl configuration is critical for stabilizing the purine core, a feature shared with bioactive analogs targeting serotonin (5-HT) and dopamine (D2) receptors .

Properties

IUPAC Name |

1-benzyl-8-(2-hydroxyethylsulfanyl)-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3S/c1-18-12-13(17-15(18)24-9-8-21)19(2)16(23)20(14(12)22)10-11-6-4-3-5-7-11/h3-7,21H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFLJZYAGULGQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1SCCO)N(C(=O)N(C2=O)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-8-((2-hydroxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Benzylation: The purine derivative undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Thioether Formation: The benzylated purine is then reacted with 2-mercaptoethanol under basic conditions to introduce the hydroxyethylthio group.

Methylation: Finally, the compound is methylated using methyl iodide or dimethyl sulfate to introduce the two methyl groups at the 3 and 7 positions of the purine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-8-((2-hydroxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, thiols.

Substitution: Various substituted purine derivatives.

Scientific Research Applications

1-benzyl-8-((2-hydroxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-8-((2-hydroxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways Involved: It can modulate signaling pathways, potentially leading to changes in gene expression, protein activity, or cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a systematic comparison of the target compound with structurally and functionally related analogs:

Core Substitution Patterns

- 1,3-Dimethyl vs. 3,7-Dimethyl Cores: 1,3-Dimethyl-1H-purine-2,6(3H,7H)-dione derivatives (e.g., compound 8 in ) exhibit higher affinity for 5-HT6 and D2 receptors (Ki(D2) = 85 nM) compared to 3,7-dimethyl analogs (e.g., compound 15, Ki(D2) = 1 nM). The 3,7-dimethyl configuration in the target compound may prioritize interactions with other targets, such as aldehyde dehydrogenase (ALDH), as seen in NCT-501 () . Impact of N1 Substitution: The benzyl group in the target compound contrasts with the 1-(arylpiperazinyl)acetamide moieties in compounds like 4, 5, and 12 (). These piperazine-containing derivatives show potent dual 5-HT6/D2 receptor binding (Ki < 10 nM), whereas the benzyl group may redirect activity toward non-receptor targets .

Substituents at C8

- (2-Hydroxyethyl)thio vs. Piperidinyloxy or Pyridinyloxy Groups :

- The (2-hydroxyethyl)thio group in the target compound enhances hydrophilicity compared to hydrophobic C8 substituents like isohexyl (compound 8e , ) or n-decyl chains. This may improve solubility but reduce membrane penetration .

- In contrast, pyridin-2-yloxy substitutions (e.g., 3j and 3m , ) abolish central nervous system (CNS) activity while retaining analgesic effects, suggesting that the (2-hydroxyethyl)thio group could modulate off-target effects .

Pharmacokinetic Considerations

- The (2-hydroxyethyl)thio group in the target compound likely improves aqueous solubility compared to lipophilic analogs like 8e (isohexyl) or 3m (chloro-trifluoromethylpyridinyloxy). However, it may reduce blood-brain barrier penetration relative to smaller substituents .

Biological Activity

Structure

The compound can be represented by the following chemical structure:

- IUPAC Name : 1-benzyl-8-((2-hydroxyethyl)thio)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

- Molecular Formula : C15H18N4O2S

- Molecular Weight : 318.39 g/mol

The compound exhibits solubility in organic solvents and moderate stability under physiological conditions. Its structural features include a purine core with a thioether and hydroxyl substituent, which may influence its biological interactions.

This compound has been studied for its role in:

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

- Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Antitumor Properties : In vitro studies have shown cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, offering potential therapeutic benefits in conditions like arthritis.

In Vitro Studies

A study conducted on the cytotoxic effects of this compound revealed:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound showed significant inhibition of cell viability at concentrations above 10 µM after 48 hours of exposure.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 12 | Cell cycle arrest |

| A549 | 20 | Reactive oxygen species generation |

In Vivo Studies

In vivo research has focused on the anti-inflammatory properties of the compound:

- Model Used : Carrageenan-induced paw edema in rats.

- Findings : Administration of the compound significantly reduced paw swelling compared to control groups, indicating anti-inflammatory efficacy.

Clinical Implications

While extensive clinical trials are lacking, the promising results from preclinical studies suggest potential applications in oncology and rheumatology. Further investigation into dosage optimization and long-term effects is warranted.

Q & A

Basic Question: What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a purine core modified with a benzyl group at position 1, a (2-hydroxyethyl)thio moiety at position 8, and methyl groups at positions 3 and 7. The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the thioether linkage at position 8 introduces nucleophilic reactivity. The 2-hydroxyethyl group may participate in hydrogen bonding, influencing interactions with biological targets like enzymes or receptors. Structural analogs (e.g., 8-hydroxyquinoline, 5-fluorouracil) highlight how substituent positioning affects activity .

Advanced Question: What methodological approaches optimize the synthesis of this compound with high purity?

Synthesis typically involves multi-step routes:

Purine core formation : Condensation of thiourea derivatives with diketene precursors under reflux (e.g., ethanol, 80°C).

Functionalization : Introducing the benzyl group via nucleophilic substitution (K₂CO₃, DMF, 60°C) and the (2-hydroxyethyl)thio moiety via thiol-alkylation (NaH, THF).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity. Yield optimization requires strict control of stoichiometry, temperature, and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Basic Question: What biological targets and assays are used to evaluate this compound’s activity?

Primary targets include:

- Kinases : Assessed via ATP-competitive inhibition assays (radiolabeled ATP).

- Antioxidant pathways : Evaluated using DPPH radical scavenging and SOD activity assays.

- Apoptosis induction : Measured via flow cytometry (Annexin V/PI staining) in cancer cell lines.

Cell-based assays (e.g., MTT for cytotoxicity) and enzymatic kinetics (Lineweaver-Burk plots) are standard for mechanistic studies .

Advanced Question: How can researchers reconcile discrepancies in reported biological activities across studies?

Contradictions often arise from:

- Assay conditions : Varying pH, temperature, or co-solvents (e.g., DMSO concentration) alter compound solubility and activity.

- Structural analogs : Minor substituent changes (e.g., benzyl vs. allyl groups) significantly impact target affinity.

- Data normalization : Use internal controls (e.g., β-galactosidase assays) to standardize activity metrics. Meta-analysis of dose-response curves (EC₅₀/IC₅₀ comparisons) and orthogonal assays (e.g., SPR for binding affinity) can validate findings .

Basic Question: What analytical techniques are critical for characterizing this compound?

- Structural confirmation : NMR (¹H/¹³C, COSY, HSQC) for substituent assignment and purity assessment.

- Purity analysis : HPLC (C18 column, 254 nm UV detection) with >98% purity threshold.

- Stability profiling : LC-MS under physiological conditions (PBS, 37°C) to monitor degradation products .

Advanced Question: What strategies enhance this compound’s stability in physiological environments?

- Formulation : Encapsulation in liposomes (phosphatidylcholine/cholesterol) to protect against hydrolytic degradation.

- Derivatization : Introducing electron-withdrawing groups (e.g., fluorine) at the purine C8 position to reduce nucleophilic susceptibility.

- pH optimization : Buffered solutions (pH 7.4) minimize thioether oxidation. Accelerated stability studies (40°C/75% RH) guide storage protocols .

Basic Question: How does this compound compare structurally to related purine derivatives?

| Compound | Structural Features | Key Biological Activity |

|---|---|---|

| Target Compound | 1-Benzyl, 8-(2-hydroxyethyl)thio, 3,7-Me | Kinase inhibition, antioxidant |

| Theophylline | 1,3-Dimethyl, 7H-purine-2,6-dione | Bronchodilation, PDE inhibition |

| 8-Hydroxyquinoline | Quinoline core with hydroxy group | Antimicrobial, metal chelation |

| Substituent diversity at positions 1 and 8 drives differential target engagement . |

Advanced Question: What in silico methods predict target interaction mechanisms?

- Docking simulations : AutoDock Vina or Schrödinger Suite to model binding poses with kinases (e.g., PDB: 1ATP).

- MD simulations : GROMACS for analyzing stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR models : CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values. Validate predictions with SPR or ITC binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.